![molecular formula C17H18N4O2 B6475869 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 2640843-56-5](/img/structure/B6475869.png)
5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide
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Description
The compound “5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis
Pyrazole-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds can vary widely. For example, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of pyrazole-containing compounds is diverse and depends on the specific derivative. For example, some pyrazole derivatives have been found to cause cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Safety and Hazards
properties
IUPAC Name |
5-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-15(20-23-12)17(22)18-9-7-13-3-5-14(6-4-13)16-8-10-19-21(16)2/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKRQIDZACJYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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